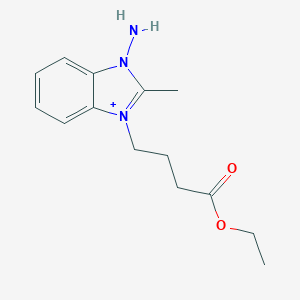![molecular formula C23H17N5O3S2 B280662 (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications such as drug delivery systems, cancer treatment, and imaging agents.
Mecanismo De Acción
The mechanism of action of (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating various signaling pathways. This compound can also inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This can potentially lead to the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide can have various biochemical and physiological effects. This compound can induce apoptosis in cancer cells while leaving healthy cells unharmed. This can potentially improve the efficacy of cancer treatments while reducing their side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide is its potential use in drug delivery systems. This compound can act as a carrier for various drugs, allowing for targeted delivery to specific cells or tissues. This can potentially improve the efficacy of drugs while reducing their side effects.
One of the limitations of (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide is its limited solubility in water. This can make it difficult to use in certain applications, such as in vivo studies. However, various methods have been developed to improve the solubility of this compound, such as the use of cyclodextrins.
Direcciones Futuras
There are various future directions for (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide. One potential direction is the development of new drug delivery systems using this compound. This can potentially improve the efficacy of various drugs while reducing their side effects.
Another potential direction is the development of new cancer treatments using (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide. This compound has shown promising anti-cancer properties, particularly against breast cancer cells. Further studies are needed to determine its efficacy in vivo and its potential use in combination with other cancer treatments.
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide also has potential as an imaging agent. Further studies are needed to determine its potential use in various imaging techniques and its efficacy in vivo.
Conclusion
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide is a promising compound that has shown potential in various scientific research applications. Its potential use in drug delivery systems, cancer treatment, and imaging agents make it a promising candidate for further studies. While there are limitations to its use, various methods have been developed to improve its solubility and efficacy. Further studies are needed to determine its potential use in vivo and its efficacy in combination with other treatments.
Métodos De Síntesis
The synthesis of (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide has been reported in various studies. One of the most common methods involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1-phenyl-2,3-dihydrotetrazole-5-thiol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-hydroxy-1-naphthaldehyde to yield the final product. Other methods involve the use of different starting materials and reagents, but the overall structure of the compound remains the same.
Aplicaciones Científicas De Investigación
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide has shown potential in various scientific research applications. One of the most promising applications is in the field of drug delivery systems. Studies have shown that this compound can be used as a carrier for various drugs, allowing for targeted delivery to specific cells or tissues. This can potentially improve the efficacy of drugs while reducing their side effects.
Another potential application is in cancer treatment. (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide has been shown to have anti-cancer properties, particularly against breast cancer cells. This compound can induce apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer treatments.
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide has also been studied as an imaging agent. This compound can be labeled with various imaging agents such as fluorine-18, allowing for the visualization of specific cells or tissues. This can potentially improve the diagnosis and treatment of various diseases.
Propiedades
Fórmula molecular |
C23H17N5O3S2 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17N5O3S2/c29-22-19-14-8-7-13-18(19)20(25-33(30,31)17-11-5-2-6-12-17)15-21(22)32-23-24-26-27-28(23)16-9-3-1-4-10-16/h1-15,26-27H/b25-20- |
Clave InChI |
GDDVBXQHAAHRDK-QQTULTPQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=NNN2)SC3=C/C(=N/S(=O)(=O)C4=CC=CC=C4)/C5=CC=CC=C5C3=O |
SMILES |
C1=CC=C(C=C1)N2C(=NNN2)SC3=CC(=NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NNN2)SC3=CC(=NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)

![3-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)propanoic acid](/img/structure/B280586.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)

![ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)
![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
![oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280596.png)
![Tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280599.png)
![Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280600.png)
![Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280601.png)